molecular formula C15H11N3O3 B10957161 2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B10957161
M. Wt: 281.27 g/mol
InChI Key: YIZOUIBDVWBMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes pyridine and pyran rings. This compound has garnered interest due to its potential pharmacological properties and its role as a key intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions . The reaction typically proceeds under mild conditions, making it an efficient and practical method for producing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran and pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
  • 2-Amino-3-cyano-4H-chromenes

Uniqueness

2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its structural complexity and the presence of multiple functional groups, which make it a versatile intermediate in organic synthesis. Its potential pharmacological properties further distinguish it from similar compounds .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C15H11N3O3/c1-8-5-11-13(15(19)20-8)12(9-3-2-4-18-7-9)10(6-16)14(17)21-11/h2-5,7,12H,17H2,1H3

InChI Key

YIZOUIBDVWBMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.